molecular formula C10H10O5 B15336864 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid

3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B15336864
M. Wt: 210.18 g/mol
InChI Key: ZHYWLGJRDAYRJC-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a ketone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxy-2-methoxybenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as pyruvic acid, in the presence of a base like sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out at room temperature for a period of 24-48 hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products:

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Corresponding alcohols.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

  • 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid

Comparison:

  • Structural Differences: While these compounds share similar functional groups, their structural arrangements differ, leading to variations in their chemical and biological properties.
  • Unique Features: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific arrangement of hydroxy, methoxy, and ketone groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-(5-hydroxy-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H10O5/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)

InChI Key

ZHYWLGJRDAYRJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)CC(=O)C(=O)O

Origin of Product

United States

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